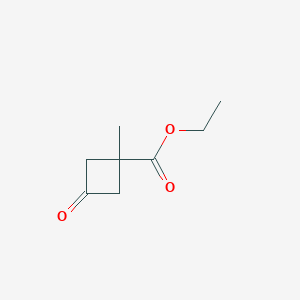

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Beschreibung

Molecular Geometry and Cyclobutane Ring Strain Analysis

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate features a cyclobutane core substituted with a methyl group, a ketone, and an ester moiety. The cyclobutane ring adopts a puckered conformation to mitigate torsional strain caused by eclipsed C–H bonds in a planar geometry. This puckering reduces bond angle deviation from the ideal tetrahedral geometry (109.5°) to approximately 88°–90°, though significant angle strain persists due to the constrained four-membered ring.

The compound’s ring strain energy is influenced by both angular deformation and substituent effects. Cyclobutane derivatives typically exhibit strain energies of 26–30 kcal/mol, with substituents like the electron-withdrawing ketone and ester groups further destabilizing the ring through inductive effects. Theoretical calculations using density functional theory (DFT) suggest that the methyl group slightly alleviates strain via hyperconjugation, while the ketone and ester groups increase electron deficiency, exacerbating ring instability.

Table 1: Comparative Ring Strain Energies of Cycloalkanes

| Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 |

| This compound (estimated) | 28.1–29.5 |

Eigenschaften

IUPAC Name |

ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULIHYFQPZMMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200932 | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227607-44-5 | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Steps:

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Adopt the ozonolysis route from:- React 3-benzylidene cyclobutyl carboxylic acid with ozone in dichloromethane at −50°C.

- Quench residual ozone with dimethyl sulfide.

- Neutralize with HCl and extract with ethyl acetate to isolate 3-oxocyclobutanecarboxylic acid (78% yield).

Step 2: Esterification to Ethyl 3-Oxocyclobutane-1-carboxylate

Step 3: Methylation at Position 1

- Use LDA (lithium diisopropylamide) to deprotonate the α-carbon of the ester.

- React with methyl iodide at −78°C, then warm to room temperature.

- Purify via column chromatography (hexane/ethyl acetate) to obtain Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Data Table:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | O₃, CH₂Cl₂, −50°C | 78% |

| 2 | EtOH, H₂SO₄, 70°C | 85% |

| 3 | LDA, MeI, −78°C | 62% |

Direct Cyclization via [2+2] Photochemical Reaction

Procedure:

- Substrate Preparation : Ethyl 2-methylacetoacetate (prepared via Claisen condensation of ethyl acetate and methyl acetate).

- UV Irradiation : Expose the substrate to UV light (254 nm) in benzene, inducing [2+2] cycloaddition to form the cyclobutane ring.

- Workup : Remove solvent under reduced pressure and purify via distillation.

Optimization Notes:

- Reaction time: 48–72 hours.

- Yield improves with triplet sensitizers (e.g., acetophenone).

Grignard Addition to Cyclobutane Ketone Ester

Challenges:

- Regioselectivity: Competing nucleophilic attack at ester carbonyl.

- Post-addition oxidation (e.g., PCC) restores the ketone but complicates the pathway.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid Intermediate | High-purity intermediates | Multi-step synthesis | 60–78% |

| Photochemical | Single-step ring formation | Low scalability, long reaction times | 40–55% |

| Grignard | Functional group diversity | Regioselectivity issues | 50–65% |

Critical Reaction Parameters

- Temperature Control : Cryogenic conditions (−50°C to −78°C) are essential for minimizing side reactions in ozonolysis and Grignard steps.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve cyclization efficiency in Method 2.

- Purification : Flash chromatography (silica gel, hexane/EtOAc) is critical for isolating the target ester.

Analyse Chemischer Reaktionen

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various cyclic compounds.

Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-methyl-3-oxocyclobutane-1-carboxylate with analogous cyclobutane and cyclopentane derivatives, focusing on structural variations, physicochemical properties, and functional roles.

Esters of 3-Oxocyclobutane Derivatives

Ethyl 3-Oxocyclobutanecarboxylate (CAS: N/A)

Methyl 3-Oxocyclobutane-1-Carboxylate (CAS: 695-95-4)

- Molecular Formula : C₆H₈O₃

- Molecular Weight : 128.13 g/mol

- Key Features : Substitution of the ethyl ester with a methyl group reduces molecular weight and boiling point (~180–190 °C estimated). Widely utilized in crystallography studies due to its compact structure .

Table 1: Comparison of 3-Oxocyclobutane Esters

Cyclopentane Analogues

Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate (CAS: 56020-69-0)

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Key Features : The cyclopentane ring increases ring strain compared to cyclobutane derivatives. The 3,3-dimethyl groups enhance steric bulk, influencing reactivity in catalytic hydrogenation .

Table 2: Cyclobutane vs. Cyclopentane Derivatives

Hydroxy-Substituted Analogues

Ethyl (1S,3R)-3-Hydroxy-1-Methylcyclobutane-1-Carboxylate

- Key Features : Replaces the 3-ketone with a hydroxyl group, altering polarity and hydrogen-bonding capacity. This derivative is often employed in stereoselective synthesis .

Biologische Aktivität

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (CAS No. 227607-44-5) is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.

This compound is typically synthesized through carboxylic acid acidification and esterification processes. The compound is a colorless to pale yellow liquid and is known for its reactivity in organic synthesis, particularly as a building block for the preparation of cyclic compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ester group can be hydrolyzed by esterases, leading to the formation of metabolites that may participate in various metabolic pathways. This interaction suggests potential roles in enzyme-catalyzed reactions and metabolic processes .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant capacity can be measured using assays such as DPPH radical scavenging tests.

Study on Mitofusin Activation

In vitro studies have demonstrated that certain derivatives related to this compound can activate mitofusins, which are essential for mitochondrial dynamics. In experiments involving MFN2-deficient cells, compounds were shown to enhance mitochondrial elongation significantly, indicating their potential therapeutic applications in treating disorders linked to mitochondrial dysfunction .

| Compound | Tissue | Dose Route | Actual Mean Dosage (mg/kg) | t½ (h) | tmax (h) | Cmax (ng/mL) | AUC last (h*ng/mL) | MRT inf (h) |

|---|---|---|---|---|---|---|---|---|

| 5B | Plasma | PO | 50 | 2.83 | 0.50 | 12100 | 34000 | 3.96 |

| Brain | PO | 50 | 3.13 | 0.50 | 4030 | 13400 | 4.30 | |

| Spinal Cord | PO | 50 | 2.71 | 0.50 | 4060 | 12700 | 3.93 |

This table summarizes pharmacokinetic data from studies on related compounds, providing insights into their bioavailability and distribution within different tissues .

Comparison with Similar Compounds

This compound can be compared with other compounds such as:

| Compound | Structural Features |

|---|---|

| Ethyl 3-oxocyclobutanecarboxylate | Lacks the methyl group at the 1-position |

| Methyl 3-oxocyclobutanecarboxylate | Contains a methyl ester group instead of ethyl |

| Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate | Oxo group at the 2-position |

These comparisons highlight the unique structural features that may influence their biological activities and therapeutic potentials .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Optimize esterification and cyclization steps using base catalysts (e.g., sodium ethoxide) and polar aprotic solvents (e.g., ethanol) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Analogous synthesis routes for methyl esters suggest that adjusting stoichiometry and reaction time enhances yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C NMR to confirm substituent positions and carbonyl groups. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (≥99% purity) ensures product homogeneity. Infrared (IR) spectroscopy identifies the ester carbonyl (~1740 cm) and ketone (~1700 cm) functional groups .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC and H NMR over 6–12 months. Stability data from analogous cyclobutane derivatives indicate sensitivity to light and moisture, necessitating inert-atmosphere storage .

Q. What reaction mechanisms govern the cyclobutane ring formation in this compound?

- Methodological Answer : The [2+2] photocycloaddition or ketone-alkene cyclization mechanisms are plausible. Computational modeling (DFT) can map transition states, while isotopic labeling (C or O) tracks bond formation/cleavage. Comparative studies with methyl-substituted analogs suggest ring strain influences reactivity .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound?

- Methodological Answer : Small crystal size and twinning complicate X-ray diffraction. Use SHELXL for refinement, leveraging high-resolution data (≤0.8 Å) and Hirshfeld surface analysis to resolve disorder. Mercury’s void visualization tool aids in identifying solvent-accessible regions .

Q. How can computational methods predict the compound’s binding affinity in drug discovery contexts?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess interactions with biological targets. Validate predictions using experimental IC values from enzyme inhibition assays. DFT calculations optimize ligand geometry for docking accuracy .

Q. What stereochemical factors influence the compound’s reactivity in asymmetric synthesis?

- Methodological Answer : Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) determines enantiomeric excess. Compare reaction outcomes using chiral catalysts (e.g., BINOL-derived ligands) versus racemic conditions. Stereochemical rigidity in cyclobutane rings may limit conformational flexibility, affecting transition states .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Detect dynamic processes (e.g., ring puckering) via variable-temperature experiments.

- X-ray : Refine occupancy factors for disordered atoms using PLATON’s SQUEEZE.

- DFT : Compare calculated and experimental geometries to identify discrepancies .

Q. What green chemistry approaches can minimize waste in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.